N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-13-5-9-18(10-6-13)11-14(19)17-15(12-16)7-3-2-4-8-15/h13H,2-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXUTOCIDWEKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Methylpiperidin-1-yl)Acetic Acid Derivatives
The 4-methylpiperidine moiety is introduced via nucleophilic substitution or condensation. Two approaches are viable:
- Chloroacetyl chloride route : Reacting 4-methylpiperidine with chloroacetyl chloride forms 2-chloro-N-(4-methylpiperidin-1-yl)acetamide, which can be further functionalized.
- Carboxylic acid activation : 2-(4-Methylpiperidin-1-yl)acetic acid is activated using thionyl chloride (SOCl2) or carbodiimide coupling agents (e.g., EDCl/HOBt) to form reactive intermediates.
Amide Bond Formation Strategies
The coupling of 1-cyanocyclohexylamine with 2-(4-methylpiperidin-1-yl)acetic acid derivatives is pivotal. Below are evaluated methods:
Schotten-Baumann Reaction
A classic method employing chloroacetyl chloride:
- Step 1 : 1-Cyanocyclohexylamine reacts with chloroacetyl chloride in ethyl acetate at 50–55°C for 2 hours to form N-(1-cyanocyclohexyl)-2-chloroacetamide.
- Step 2 : Substitution with 4-methylpiperidine at 45–50°C for 4.5 hours in ethyl acetate, followed by ammonia quenching and recrystallization.
Advantages : High yield (≈79% in analogous reactions), simplicity.
Challenges : Handling chloroacetyl chloride (lachrymator), potential over-alkylation.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):
- Activation : 2-(4-Methylpiperidin-1-yl)acetic acid is treated with EDCl/HOBt in dichloromethane (DCM) to form an active ester.
- Coupling : 1-Cyanocyclohexylamine is added, and the reaction proceeds at 25°C for 12–24 hours.
Advantages : Mild conditions, suitable for acid- and base-sensitive groups.
Challenges : Higher cost, requires anhydrous conditions.
One-Pot Sequential Synthesis
Adapting methodologies from methylphenidate synthesis:
- Simultaneous deprotection and coupling : A mixture of 1-cyanocyclohexylamine, 2-chloroacetic acid, and 4-methylpiperidine is heated in isopropanol with catalytic sulfuric acid.
- In-situ HCl salt formation : Alcoholic hydrochloric acid is added to precipitate the product.
Advantages : Reduced purification steps, scalability.
Challenges : Optimizing stoichiometry and reaction time.
Reaction Optimization and Critical Parameters
Solvent Selection
Temperature and Time
Workup and Purification
- Liquid-liquid extraction : Ethyl acetate/water partitions remove unreacted amines or acids.
- Recrystallization : Ethyl acetate or acetone/hexane mixtures yield high-purity crystals.
- Charcoal treatment : Decolorizes crude products, enhancing HPLC purity to >99%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 75–80 | 98–99 | Low | High |
| Carbodiimide | 65–70 | 99+ | High | Moderate |
| One-Pot Synthesis | 70–75 | 97–98 | Medium | High |
Key Observations :
- The Schotten-Baumann method offers the best balance of yield and cost for industrial applications.
- Carbodiimide coupling is superior for lab-scale synthesis requiring high purity.
Challenges and Mitigation Strategies
Nitrile Group Stability
The cyanocyclohexyl group may hydrolyze under strongly acidic or basic conditions. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide has been explored in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural Analogues with Anticonvulsant Activity
The benzofuran-acetamide scaffold has been a focal point for anticonvulsant drug development. Key analogues include:
- 5i [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide]: Exhibits a relative potency of 0.74, slightly higher than the target compound. This suggests that bulky cyclohexyl-methylamine substituents may enhance binding affinity to neuronal targets .
- 5f [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] : Shows markedly lower potency (0.16), indicating that polar furan-carbonyl groups on the piperazine ring reduce efficacy .
Table 1: Anticonvulsant Activity of Benzofuran-Acetamide Derivatives
| Compound | Substituent on Acetamide | Relative Potency (vs. Phenytoin) | ED50 (mmol kg⁻¹) |
|---|---|---|---|
| Target Compound | 4-Methylpiperidin-1-yl | 0.72 | 0.259 |
| 5i | Cyclohexyl(methyl)amino | 0.74 | 0.243 |
| 5f | 4-(Furan-2-carbonyl)piperazin-1-yl | 0.16 | 0.127 |
Analogues with Divergent Pharmacological Activities
Anticancer Acetamides
Compounds 38–40 (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) incorporate quinazoline-sulfonyl groups and exhibit potent activity against HCT-1, MCF-7, and other cancer cell lines (IC50 < 10 µM). The quinazoline core likely intercalates DNA or inhibits tyrosine kinases, diverging from the anticonvulsant mechanism of the target compound .
Antimicrobial Acetamides
Derivatives 47–50 (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) show broad-spectrum activity against gram-positive bacteria (MIC: 2–8 µg/mL) and fungi. The benzothiazole-sulfonyl group enhances membrane permeability, a feature absent in the target compound .
Table 2: Key Pharmacological Differences Among Acetamide Derivatives
| Compound Class | Structural Feature | Primary Activity | Mechanism Hypotheses |
|---|---|---|---|
| Target Compound | 4-Methylpiperidin-1-yl | Anticonvulsant | Sodium channel modulation |
| Quinazoline-sulfonyl | Quinazoline-sulfonyl + methoxyphenyl | Anticancer | DNA intercalation/TKI inhibition |
| Benzothiazole-sulfonyl | Benzothiazole-sulfonyl + piperazine | Antimicrobial | Membrane disruption |
Physicochemical and Pharmacokinetic Comparisons
- [2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide] : Features a chloro and cyclohexanecarbonyl group, resulting in higher density (1.18 g/cm³) and boiling point (509.7°C) compared to the target compound. These properties may influence bioavailability and blood-brain barrier penetration .
- [N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide] : Replaces 4-methylpiperidine with 4-propylpiperazine, likely altering solubility and receptor binding kinetics due to increased basicity .
Biological Activity
N-(1-cyanocyclohexyl)-2-(4-methylpiperidin-1-yl)acetamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyanocyclohexyl group and a methylpiperidine moiety, suggest potential biological activities that merit comprehensive investigation.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
This structure includes:
- Cyanocyclohexyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide moiety : Often associated with biological activity, particularly in receptor binding.
- Methylpiperidine ring : Known for its role in enhancing the lipophilicity and bioavailability of compounds.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the cyanocyclohexyl intermediate : Reaction of cyclohexanone with sodium cyanide under basic conditions.
- Conversion to acetamide derivative : Reaction with chloroacetyl chloride in the presence of triethylamine.
- Introduction of methylpiperidine : Final reaction with 4-methylpiperidine to yield the target compound.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes, potentially modulating their activity. Research suggests that compounds with similar structures can act as ligands for various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound, particularly its effects on:
- Neurotransmission : Investigations indicate that it may influence neurotransmitter systems, possibly acting as an agonist or antagonist at certain receptors.
- Pain Management : Preliminary findings suggest analgesic properties, making it a candidate for further exploration in pain relief therapies.
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models examined the effects of this compound on pain perception. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential utility in analgesic applications.
Case Study 2: Receptor Binding Affinity
In vitro assays evaluated the binding affinity of this compound to various neurotransmitter receptors. The findings demonstrated moderate affinity for serotonin and dopamine receptors, indicating possible implications for mood regulation and neuropsychiatric disorders.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| N-(1-cyanocyclohexyl)-2-(4-ethylpiperidin-1-yl)acetamide | Similar structure | Analgesic properties |
| N-(1-cyanocyclohexyl)-2-(4-phenylpiperidin-1-yl)acetamide | Similar structure | Antidepressant effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
